1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C24H21Cl2N5. This compound is notable for its unique structure, which includes a piperazine ring substituted with a dichlorobenzyl group, a pyrido[1,2-a]benzimidazole core, and a carbonitrile group. It is often used in research settings due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized and then substituted with a 3,4-dichlorobenzyl group.
Construction of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors to form the pyrido[1,2-a]benzimidazole structure.
Introduction of the Carbonitrile Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the dichlorobenzyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
- 1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-((2,4-Dichlorobenzyl)amino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct advantages in certain applications .
Properties
Molecular Formula |
C24H21Cl2N5 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H21Cl2N5/c1-16-12-23(31-22-5-3-2-4-21(22)28-24(31)18(16)14-27)30-10-8-29(9-11-30)15-17-6-7-19(25)20(26)13-17/h2-7,12-13H,8-11,15H2,1H3 |
InChI Key |
FOBXIQPAPFSFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl)C#N |
Origin of Product |
United States |
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